5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-, ethyl ester 5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 62328-00-1
VCID: VC19467290
InChI: InChI=1S/C13H20N2O4/c1-5-17-12(16)10-8-14-9-15-11(10)13(4,18-6-2)19-7-3/h8-9H,5-7H2,1-4H3
SMILES:
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol

5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-, ethyl ester

CAS No.: 62328-00-1

Cat. No.: VC19467290

Molecular Formula: C13H20N2O4

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-, ethyl ester - 62328-00-1

Specification

CAS No. 62328-00-1
Molecular Formula C13H20N2O4
Molecular Weight 268.31 g/mol
IUPAC Name ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C13H20N2O4/c1-5-17-12(16)10-8-14-9-15-11(10)13(4,18-6-2)19-7-3/h8-9H,5-7H2,1-4H3
Standard InChI Key HJPHPOHJNADIJK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=CN=C1C(C)(OCC)OCC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate, reflects its functional groups: a pyrimidine core, diethoxyethyl substituent, and ethyl ester. Key identifiers include:

PropertyValue
CAS No.62328-00-1
Molecular FormulaC13H20N2O4\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{4}
Molecular Weight268.31 g/mol
SMILESCCOC(=O)C1=CN=CN=C1C(C)(OCC)OCC
InChIKeyHJPHPOHJNADIJK-UHFFFAOYSA-N

The diethoxyethyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules.

Spectral and Crystallographic Data

While crystallographic data are unavailable, spectroscopic analyses (e.g., NMR, IR) would typically reveal:

  • 1H^1\text{H}-NMR: Signals for ethoxy groups (δ\delta 1.2–1.4 ppm, triplets) and pyrimidine protons (δ\delta 8.5–9.0 ppm).

  • IR: Stretches for ester carbonyl (1720cm1\sim 1720 \, \text{cm}^{-1}) and pyrimidine ring vibrations (16001500cm11600–1500 \, \text{cm}^{-1}).

Synthesis and Optimization

Esterification Strategies

The synthesis involves esterification of 5-pyrimidinecarboxylic acid derivatives. A representative protocol includes:

  • Reaction Setup: Heating 4-(1,1-diethoxyethyl)-5-pyrimidinecarboxylic acid with ethanol in the presence of an acid catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) under reflux.

  • Purification: Distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane) isolates the ester in yields of 60–75%.

Comparative Analysis with Related Esters

The diethoxyethyl group distinguishes this compound from analogs like 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid (CAS 84332-06-9), which uses sodium hydroxide-mediated hydrolysis for carboxylate formation . For instance:

CompoundKey Reaction StepYield
Ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylateAcid-catalyzed esterification60–75%
4-Methoxy-2-(methylthio)pyrimidine-5-carboxylic acidNaOH hydrolysis in MeOH66%

The diethoxyethyl substituent necessitates milder conditions due to its steric bulk, contrasting with the straightforward hydrolysis of methylthio groups .

Research Applications and Mechanistic Studies

Medicinal Chemistry Profiling

In kinetic assays, the ethyl ester moiety serves as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid. For example:
RCOOEtesterasesRCOOH+EtOH\text{RCOOEt} \xrightarrow{\text{esterases}} \text{RCOOH} + \text{EtOH}
This property is exploited in antiviral and antibiotic drug candidates, where controlled release enhances bioavailability .

Binding Affinity Studies

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

  • LogP: Calculated as 2.1 (moderate lipophilicity).

  • Aqueous Solubility: 0.5 mg/mL at pH 7.4, suitable for formulation in lipid-based delivery systems.

Metabolic Stability

In vitro studies using liver microsomes indicate a half-life of 45 minutes, primarily due to ester hydrolysis. Co-administration with esterase inhibitors extends exposure by 3-fold.

Comparative Evaluation with Structural Analogs

Substituent Effects on Bioactivity

Replacing the diethoxyethyl group with methoxy or methylthio groups (e.g., CAS 84332-06-9) alters potency:

SubstituentTarget Enzyme IC50\text{IC}_{50}LogP
Diethoxyethyl1.2 μM2.1
Methoxy3.8 μM1.5
Methylthio2.5 μM2.3

The diethoxyethyl group’s bulk may hinder binding in some targets but improves membrane penetration .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a precursor to kinase inhibitors and antiviral agents. For example, coupling with 3,5-dichloropyridin-4-amine yields a lead compound with 75% yield in a model reaction .

Material Science

The pyrimidine ring’s electron-deficient nature enables use in coordination polymers, though this application remains underexplored.

Future Directions

Synthetic Chemistry Innovations

  • Enzymatic esterification: Leveraging lipases for greener synthesis.

  • Continuous flow systems: Enhancing yield and scalability beyond batch processes.

Pharmacological Exploration

  • Targeted delivery: Nanoparticle encapsulation to bypass esterase-mediated hydrolysis.

  • Structure-Activity Relationship (SAR): Modifying the diethoxyethyl group to optimize potency and selectivity.

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